N-[2-(1H-indol-3-yl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide
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Overview
Description
N-[2-(1H-INDOL-3-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features an indole moiety, a morpholine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZENE-1-SULFONAMIDE typically involves the coupling of an indole derivative with a sulfonamide precursor. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature to 40°C
Catalyst: DCC or other carbodiimides
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-INDOL-3-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Oxindole derivatives
Reduction: Amine derivatives
Substitution: Halogenated indole derivatives
Scientific Research Applications
N-[2-(1H-INDOL-3-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-INDOL-3-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can interact with proteins, affecting their function and stability. These interactions can lead to a range of biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)-acetamide
Uniqueness
N-[2-(1H-INDOL-3-YL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZENE-1-SULFONAMIDE is unique due to the presence of both the morpholine ring and the sulfonamide group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other indole derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23N3O5S2 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C20H23N3O5S2/c24-29(25,22-10-9-16-15-21-20-4-2-1-3-19(16)20)17-5-7-18(8-6-17)30(26,27)23-11-13-28-14-12-23/h1-8,15,21-22H,9-14H2 |
InChI Key |
KHZXDZUEOGYJSA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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